MK-4827 (R-enantiomer)
CAS No.: 1038915-58-0
Cat. No.: VC0537250
Molecular Formula: C19H20N4O
Molecular Weight: 320.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1038915-58-0 |
---|---|
Molecular Formula | C19H20N4O |
Molecular Weight | 320.4 g/mol |
IUPAC Name | 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide |
Standard InChI | InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m0/s1 |
Standard InChI Key | PCHKPVIQAHNQLW-AWEZNQCLSA-N |
Isomeric SMILES | C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N |
SMILES | C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N |
Canonical SMILES | C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Attributes
Molecular Architecture
MK-4827 (R-enantiomer) possesses the systematic name 2-{4-[(3R)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, with a molecular formula of C<sub>19</sub>H<sub>20</sub>N<sub>4</sub>O and a molecular weight of 320.39 g/mol . The compound’s stereochemistry arises from the R-configuration at the piperidine ring’s third carbon, contrasting with the S-configuration in the clinically developed enantiomer. The canonical SMILES notation (O=C(C1=CC=CC2=CN(C3=CC=C([C@@H]4CNCCC4)C=C3)N=C12)N
) explicitly defines this chiral center .
Physicochemical Properties
Key physicochemical characteristics include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 1038915-58-0 | |
Solubility in DMSO | ≥32 mg/mL (99.88 mM) | |
Storage Conditions | -20°C to -80°C | |
Purity Specifications | ≥95% (HPLC) |
The compound’s lipophilicity (LogP 3.62) and topological polar surface area (72.94 Ų) suggest moderate membrane permeability and oral bioavailability potential.
Mechanism of Action and Target Engagement
PARP Inhibition Dynamics
MK-4827 (R-enantiomer) exhibits nanomolar affinity for PARP1 (IC<sub>50</sub> = 2.4 nM) , competitively inhibiting the enzyme’s catalytic domain. PARP1 facilitates single-strand DNA repair through base excision repair (BER) pathways. Inhibition induces synthetic lethality in BRCA1/2-deficient cells by preventing repair of simultaneous double-strand breaks .
Enantioselective Pharmacodynamics
Comparative studies with the S-enantiomer reveal distinct cellular behaviors:
-
PARylation Inhibition:
R-enantiomer EC<sub>50</sub> = 30 nM vs. S-enantiomer EC<sub>50</sub> = 4.0 nM -
Cytotoxicity in BRCA1-HeLa:
R-enantiomer CC<sub>50</sub> = 470 nM vs. S-enantiomer CC<sub>50</sub> = 34 nM
This 7- to 14-fold potency difference in cellular assays motivated clinical development of the S-enantiomer despite comparable biochemical PARP1 affinity .
Preclinical Pharmacokinetic Profile
Metabolic Stability
Species-dependent metabolic clearance patterns emerged from microsomal studies:
Species | Clint (μL/min/mg protein) |
---|---|
Rat Liver | R: 4; S: 3 |
Human Liver | R: 4; S: 3 |
Data from demonstrate conserved metabolic rates across species, with minimal enantiomeric differentiation in human systems.
Plasma Pharmacokinetics
In vivo rodent studies (unpublished, cited in ) indicated:
-
Terminal half-life: ~36 hours
-
Oral bioavailability: >50%
-
Linear dose-exposure relationship up to 400 mg/kg
Clinical Translation and Trial Insights
Phase I Dose-Escalation Findings
The first-in-human trial (NCT00749502) enrolled 100 patients with advanced solid tumors :
Parameter | Result |
---|---|
Maximum Tolerated Dose | 300 mg/day |
Dose-Limiting Toxicity | Grade 4 thrombocytopenia |
Objective Response Rate | 40% in BRCA+ ovarian cancer |
Notably, 8/20 (40%) BRCA-mutated ovarian cancer patients achieved RECIST partial responses , validating PARP inhibition as a therapeutic strategy.
Enantiomeric Comparative Analysis
Rationale for S-Enantiomer Selection
Despite nearly identical PARP1 affinity:
Parameter | R-Enantiomer | S-Enantiomer (Niraparib) |
---|---|---|
Cellular Potency (CC50) | 470 nM | 34 nM |
Human Metabolic Clearance | 4 μL/min/mgP | 3 μL/min/mgP |
The 14-fold cellular potency advantage drove selection of the S-enantiomer for clinical development .
Implications for Drug Design
This enantiomeric divergence highlights the critical role of:
-
Cellular permeability differences
-
Intracellular drug accumulation dynamics
-
Target residence time variations
Molecular modeling suggests the S-configuration improves interactions with PARP1’s helical domain .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume